molecular formula C54H70N4O7 B15291073 Repaglinide Anhydride

Repaglinide Anhydride

Cat. No.: B15291073
M. Wt: 887.2 g/mol
InChI Key: XWYGKXXZJQDMGB-ZYBCLOSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Repaglinide Anhydride is a derivative of Repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Chemical Reactions Analysis

Types of Reactions

Repaglinide Anhydride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include azodiisobutyronitrile (AIBN), carbon tetrachloride, lithium diisopropylamide (LDA), ethyl chloroformate, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of Repaglinide, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid .

Mechanism of Action

Repaglinide Anhydride exerts its effects by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner. This inhibition leads to the depolarization of the pancreatic β-cell membrane, facilitating the influx of calcium ions. The increased intracellular calcium stimulates the exocytosis of insulin granules, thereby promoting insulin release .

Properties

Molecular Formula

C54H70N4O7

Molecular Weight

887.2 g/mol

IUPAC Name

[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl] 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

InChI

InChI=1S/C54H70N4O7/c1-7-63-49-33-39(35-51(59)55-45(31-37(3)4)41-19-11-13-21-47(41)57-27-15-9-16-28-57)23-25-43(49)53(61)65-54(62)44-26-24-40(34-50(44)64-8-2)36-52(60)56-46(32-38(5)6)42-20-12-14-22-48(42)58-29-17-10-18-30-58/h11-14,19-26,33-34,37-38,45-46H,7-10,15-18,27-32,35-36H2,1-6H3,(H,55,59)(H,56,60)/t45-,46-/m0/s1

InChI Key

XWYGKXXZJQDMGB-ZYBCLOSLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)N[C@@H](CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)NC(CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.